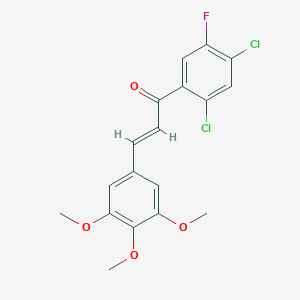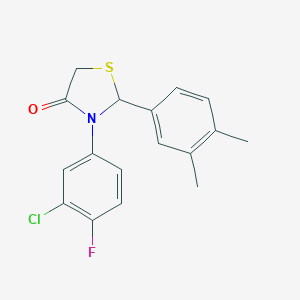
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide, also known as IPDMB, is a compound that has been of great interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. Studies have shown that N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide can inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle, as well as the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the process by which new blood vessels are formed. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have potent anticancer and antibacterial activity. However, there are also some limitations to its use. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are a number of future directions for research on N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide. One area of interest is the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production. Another area of interest is the study of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide’s potential as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide, which could lead to the development of new drugs with similar activity.
Méthodes De Synthèse
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been synthesized using various methods, including the reaction of 5-iodo-2-pyridylboronic acid with 3,4-dimethylbenzoyl chloride in the presence of a palladium catalyst, and the reaction of 5-iodo-2-pyridinecarboxylic acid with 3,4-dimethylbenzoyl chloride in the presence of a coupling reagent. The synthesis of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has also been studied for its potential as an antibacterial and antifungal agent, with promising results.
Propriétés
Formule moléculaire |
C14H13IN2O |
|---|---|
Poids moléculaire |
352.17 g/mol |
Nom IUPAC |
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C14H13IN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
BMFGWQWKHLXDKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




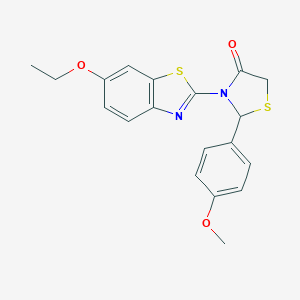

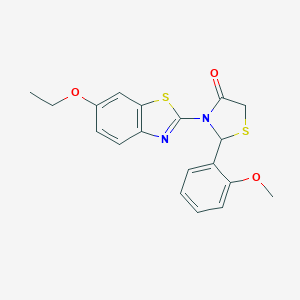

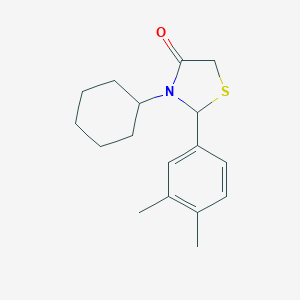
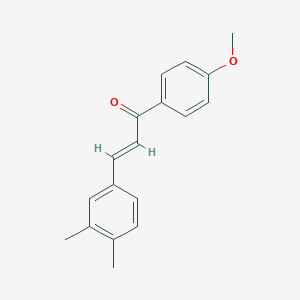
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
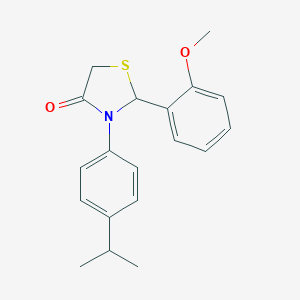
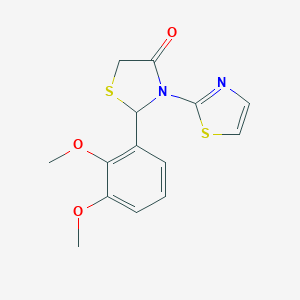
![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
